5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Description
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it has been absorbed and distributed to the target tissues .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can affect a variety of molecular and cellular processes, potentially making the compound useful in chemotherapy .
Biochemical Analysis
Biochemical Properties
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one interacts with ENTs, specifically showing more selectivity towards ENT2 than ENT1 . This interaction is crucial in the regulation of adenosine function and chemotherapy .
Cellular Effects
The compound’s effects on cells are primarily through its interaction with ENTs. It influences cell function by regulating the transport of nucleoside and nucleoside analogues, which are essential for nucleotide synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ENTs in an irreversible and non-competitive manner . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km .
Temporal Effects in Laboratory Settings
Over time, the compound’s inhibitory effect on ENTs cannot be washed out, indicating its irreversible nature
Transport and Distribution
The compound is transported and distributed within cells through its interaction with ENTs
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAMMDYQBJZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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